molecular formula C8H12O B8788978 2,3,4,5-Tetramethylfuran CAS No. 10599-58-3

2,3,4,5-Tetramethylfuran

Cat. No. B8788978
Key on ui cas rn: 10599-58-3
M. Wt: 124.18 g/mol
InChI Key: OMFSJRHPFYVJSP-UHFFFAOYSA-N
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Patent
US07141578B2

Procedure details

A solution of 3,4-dimethylhexane-2,5-dione (3.00 g, 21.1 mmol) and p-toluenesulfonic acid (401 mg, 2.11 mmol) in benzene (30 mL) was heated to reflux in a Dean-Stark trap overnight. The reaction mixture was distilled at atmospheric pressure to remove the excess benzene. The remaining mixture was transferred to a smaller flask and distilled at atmospheric pressure. The fraction that came over between 80–100° C. was collected to give 509 mg (19%) of compound 219A as a light yellow oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
401 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
19%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH:6]([CH3:10])[C:7](=[O:9])[CH3:8])[C:3](=O)[CH3:4].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1C=CC=CC=1>[CH3:4][C:3]1[O:9][C:7]([CH3:8])=[C:6]([CH3:10])[C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CC(C(C)=O)C(C(C)=O)C
Name
Quantity
401 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux in a Dean-Stark trap overnight
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was distilled at atmospheric pressure
CUSTOM
Type
CUSTOM
Details
to remove the excess benzene
CUSTOM
Type
CUSTOM
Details
The remaining mixture was transferred to a smaller flask
DISTILLATION
Type
DISTILLATION
Details
distilled at atmospheric pressure
CUSTOM
Type
CUSTOM
Details
came over between 80–100° C.
CUSTOM
Type
CUSTOM
Details
was collected

Outcomes

Product
Name
Type
product
Smiles
CC=1OC(=C(C1C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 509 mg
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 19.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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